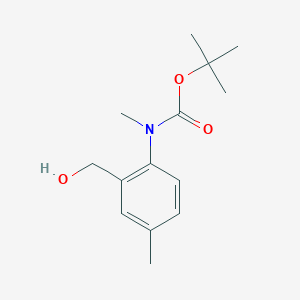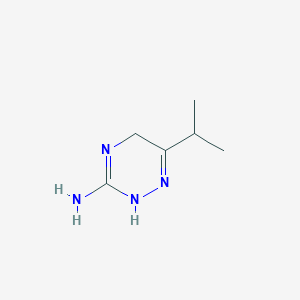
1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine is an organic compound that features a hydrazine group attached to a fluorinated aromatic ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and trifluoromethyl groups. These groups impart distinct reactivity and stability characteristics, making the compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine exerts its effects is primarily through its reactivity with various chemical species. The hydrazine group can form stable bonds with electrophiles, while the fluorinated aromatic ring can participate in various chemical transformations. These interactions can influence molecular targets and pathways, making the compound useful in different applications .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)phenylhydrazine
- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
- 1-(1-(2-fluoro-6-(trifluoromethyl)phenyl)ethyl)hydrazine
Uniqueness: 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This positioning influences its reactivity and stability, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C7H6F4N2 |
|---|---|
Molekulargewicht |
194.13 g/mol |
IUPAC-Name |
[2-fluoro-6-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2/c8-5-3-1-2-4(6(5)13-12)7(9,10)11/h1-3,13H,12H2 |
InChI-Schlüssel |
AWEFEFLRVKINKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)NN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


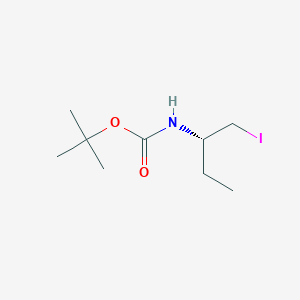
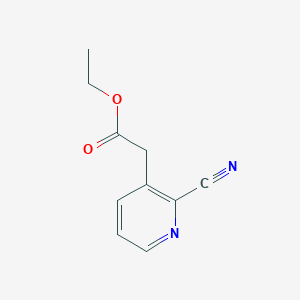
![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)

![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
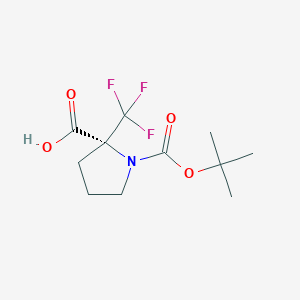

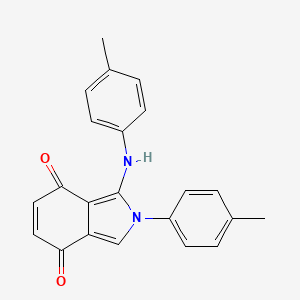
![4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13102334.png)
